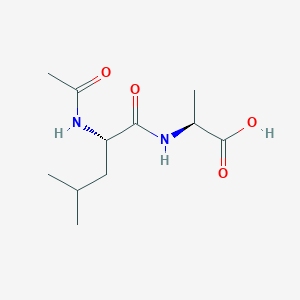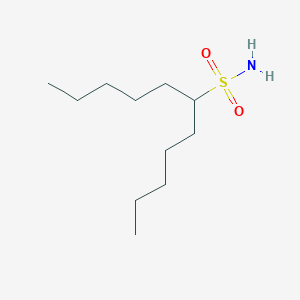
2-(4-Ethylcyclohexyl)-2-hydroxyacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Ethylcyclohexyl)-2-hydroxyacetic acid is an organic compound characterized by a cyclohexane ring substituted with an ethyl group and a hydroxyacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethylcyclohexyl)-2-hydroxyacetic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-ethylcyclohexanone.
Hydroxylation: The ketone group of 4-ethylcyclohexanone is hydroxylated to form 4-ethylcyclohexanol.
Oxidation: The hydroxyl group is then oxidized to form 4-ethylcyclohexanone.
Addition of Glycolic Acid: The final step involves the addition of glycolic acid to the 4-ethylcyclohexanone to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Ethylcyclohexyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The ethyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products:
Oxidation: Formation of 2-(4-Ethylcyclohexyl)-2-oxoacetic acid.
Reduction: Formation of 2-(4-Ethylcyclohexyl)-2-hydroxyethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(4-Ethylcyclohexyl)-2-hydroxyacetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-Ethylcyclohexyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways.
Pathways Involved: It may influence pathways related to inflammation, pain, and cellular signaling.
Comparaison Avec Des Composés Similaires
- 2-(4-Methylcyclohexyl)-2-hydroxyacetic acid
- 2-(4-Propylcyclohexyl)-2-hydroxyacetic acid
- 2-(4-Isopropylcyclohexyl)-2-hydroxyacetic acid
Comparison:
- Structural Differences: The primary difference lies in the substituent on the cyclohexane ring (ethyl, methyl, propyl, isopropyl).
- Chemical Properties: These structural differences can influence the compound’s reactivity, solubility, and stability.
- Biological Activity: The biological activity may vary depending on the substituent, affecting the compound’s interaction with molecular targets and pathways.
Propriétés
Formule moléculaire |
C10H18O3 |
|---|---|
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
2-(4-ethylcyclohexyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H18O3/c1-2-7-3-5-8(6-4-7)9(11)10(12)13/h7-9,11H,2-6H2,1H3,(H,12,13) |
Clé InChI |
SIUDRTTZZSIKOO-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(CC1)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



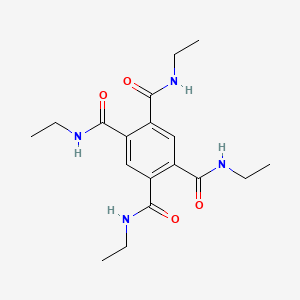



![8,8-Difluoro-2-azabicyclo[5.1.0]octanehydrochloride](/img/structure/B13576258.png)
![5-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)-2-methoxypyridine](/img/structure/B13576261.png)
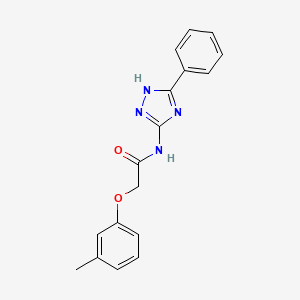

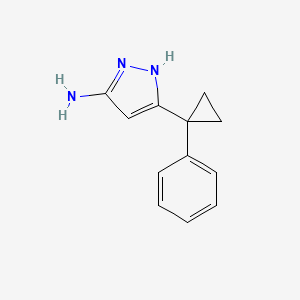

![6-[(Tert-butoxy)carbonyl]-2-hydroxy-6-azaspiro[3.4]octane-2-carboxylicacid](/img/structure/B13576297.png)
